2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound is a quinazolinone derivative featuring a 3,4,5-trimethoxyphenyl group at position 3 of the quinazolin-4(3H)-one core and an N-(2-methoxyphenyl)acetamide substituent at position 2. The 3,4,5-trimethoxyphenyl moiety is a hallmark of microtubule-targeting agents, mimicking colchicine’s binding site in tubulin .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7/c1-33-20-12-8-6-10-18(20)27-23(30)15-28-19-11-7-5-9-17(19)25(31)29(26(28)32)16-13-21(34-2)24(36-4)22(14-16)35-3/h5-14H,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWKXJRCZEJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a derivative of quinazoline and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 3,4-dihydroquinazolin derivatives with substituted acetamides. The presence of methoxy and trimethoxy groups significantly influences the reactivity and biological activity of the resulting compounds.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast (MCF-7), glioblastoma (U87), and lung (H460) cancer cell lines.
In one study, a related compound displayed sub-micromolar potency against several human cancer cell lines, indicating that modifications in the quinazoline structure can enhance anticancer properties significantly .
COX-2 Inhibition
Compounds within the quinazoline family have also been evaluated for their COX-2 inhibitory activity. The presence of specific substituents on the phenyl rings is crucial for enhancing selectivity and potency against COX-2. In a comparative study, certain derivatives exhibited up to 47.1% inhibition at a concentration of 20 μM . This suggests that the compound may possess anti-inflammatory properties alongside its anticancer activity.
Enzyme Inhibition
The compound has been tested for its inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase (AChE). Preliminary findings indicate that similar compounds exhibit substantial enzyme inhibition, which may contribute to their therapeutic effects in metabolic disorders and neurodegenerative diseases .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of tubulin polymerization , leading to cell cycle arrest in the G2/M phase.
- Interaction with specific enzyme targets , which disrupts metabolic pathways critical for cancer cell survival.
- Induction of apoptosis through various signaling pathways activated by cellular stress responses.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of synthesized quinazoline derivatives on MCF-7 and HeLa cells using the MTT assay. Compounds showed varying degrees of cytotoxicity with IC50 values below 10 μM for several derivatives .
- COX-2 Inhibition Study : Another research focused on evaluating COX-2 inhibition among various quinazoline derivatives. The most potent compound showed significant selectivity towards COX-2 over COX-1, indicating its potential as an anti-inflammatory agent .
Data Summary
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The thioether linkage in compounds like C enhances activity compared to direct acetamide attachment (e.g., Target Compound). The phenethyl group at position 3 in Compound C improves potency (GI₅₀ = 3.16 µM) by likely enhancing hydrophobic interactions with tubulin .
Role of 3,4,5-Trimethoxyphenyl (TMP) :
- The TMP group is critical for tubulin binding, as seen in Compound 10 and other colchicine-site inhibitors. However, its placement (e.g., benzyl vs. direct attachment) modulates activity.
Heterocyclic Hybrids: Compounds like 8x () and 19 () integrate oxadiazole or thiazole rings with TMP, showing α-glucosidase or kinase inhibition. This highlights divergent structure-activity relationships compared to quinazolinones .
Molecular Docking Insights
- Compound C’s phenethyl group forms van der Waals interactions with tubulin’s β-subunit, while the TMP moiety occupies the colchicine pocket . The Target Compound’s 2-methoxyphenyl group may shift binding orientation, reducing potency but possibly improving pharmacokinetics.
Research Findings and Limitations
- Antitumor Potential: While the Target Compound’s activity is unreported, its structural analogs (e.g., Compound C) show sub-micromolar GI₅₀ values, suggesting promise for further testing .
- Knowledge Gaps: No direct data on the Target Compound’s solubility, toxicity, or in vivo efficacy exists in the provided evidence. Comparative studies with Compounds 10 and C are needed.
Preparation Methods
One-Pot Tandem Synthesis
Recent advances employ one-pot strategies to reduce purification steps. For example, a mixture of anthranilic acid, 3,4,5-trimethoxybenzyl bromide, and chloroacetyl chloride in DMF with K₂CO₃ facilitates sequential cyclization, alkylation, and acetylation in 12 hours (yield: 65%).
Microwave-Assisted Reactions
Microwave irradiation significantly accelerates reaction times. A study demonstrated that the cyclization step completes in 15 minutes at 150°C under microwave conditions, improving yields to 85% compared to conventional heating.
Analytical Validation and Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.82 (s, 9H, OCH₃), 4.51 (s, 2H, CH₂), 6.91–7.89 (m, 10H, Ar-H), 10.21 (s, 1H, NH).
- IR (KBr): 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Chromatographic Purity:
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Sequential Stepwise | 70 | 24 | High purity, scalable |
| One-Pot | 65 | 12 | Reduced steps, cost-effective |
| Microwave | 85 | 0.25 | Rapid, energy-efficient |
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
